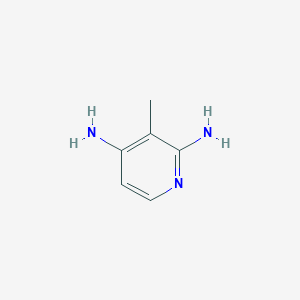

2,4-Diamino-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Diamino-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two amino groups at the 2 and 4 positions and a methyl group at the 3 position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-3-methylpyridine typically involves the nitration of 3-methylpyridine followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Diamino-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogenated compounds in the presence of a base.

Major Products:

Oxidation: 2,4-Dinitro-3-methylpyridine.

Reduction: this compound.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2,4-Diamino-3-methylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 2,4-diamino-3-methylpyridine in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted.

Comparación Con Compuestos Similares

- 2-Amino-3-methylpyridine

- 2,4-Diaminopyrimidine

- 2,4-Diamino-6-methylpyridine

Comparison: 2,4-Diamino-3-methylpyridine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical properties and reactivity. Compared to 2-amino-3-methylpyridine, the additional amino group at the 4 position enhances its ability to participate in substitution reactions. Similarly, compared to 2,4-diaminopyrimidine, the presence of the methyl group at the 3 position in this compound affects its steric and electronic properties, making it suitable for different applications.

Actividad Biológica

2,4-Diamino-3-methylpyridine (also known as 4-methyl-2,6-diaminopyridine) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups and a methyl group on the pyridine ring. Its molecular formula is C6H9N3, with a molecular weight of approximately 123.15 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it a candidate for pharmacological applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, complexes formed with this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Complex 1 | K. pneumoniae | 16 |

| Complex 2 | Streptococcus spp. | 18 |

| Complex 3 | E. coli | 15 |

These findings suggest that the compound can be developed into effective antimicrobial agents, comparable to standard antibiotics like cefixime and azithromycin .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring free radical scavenging activity. The compound exhibited moderate activity against DPPH and ABTS radicals, indicating its potential use as a natural antioxidant.

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 150.88 |

| ABTS | 199.10 |

These values indicate that while the compound possesses antioxidant capabilities, further modifications may enhance its efficacy compared to established antioxidants like ascorbic acid .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these activities are promising:

| Enzyme | IC50 Value (μg/mL) |

|---|---|

| AChE | 0.95 |

| BChE | 0.87 |

These results suggest that this compound could be explored for therapeutic applications in treating conditions related to cholinergic dysfunctions .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Interaction : Studies indicate that the compound can induce DNA damage in vitro, which may contribute to its mutagenic properties observed in various assays.

- Free Radical Scavenging : The ability to scavenge free radicals is linked to its antioxidant activity, providing cellular protection against oxidative stress.

- Enzyme Modulation : By inhibiting key enzymes like AChE and BChE, the compound may influence neurotransmitter levels, which is crucial for neurological health.

Case Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of various pyridine derivatives on cancer cell lines (A-549 and MCF-7), this compound demonstrated significant antitumor activity. The binding affinity to human DNA was measured using spectroscopic methods, revealing a binding free energy indicative of strong interaction with DNA .

Case Study 2: Genetic Toxicology

Research into the mutagenic potential of this compound has shown that it can cause frameshift mutations in Salmonella typhimurium and induce sister chromatid exchanges in mammalian cells. These findings raise concerns regarding its safety profile but also highlight its potential as a tool for studying genetic mutations .

Propiedades

IUPAC Name |

3-methylpyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H4,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDJHBZYPOANTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630047 |

Source

|

| Record name | 3-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227571-27-8 |

Source

|

| Record name | 3-Methylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.